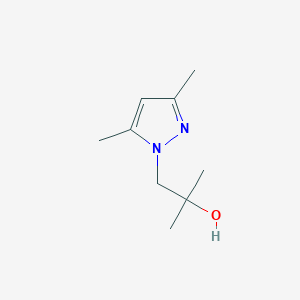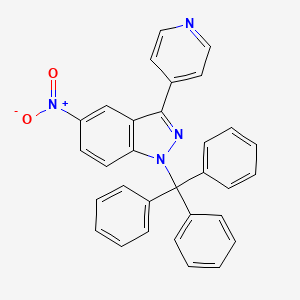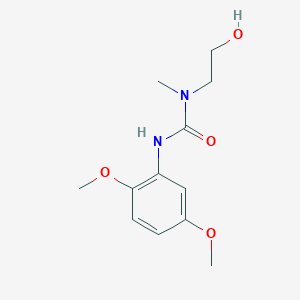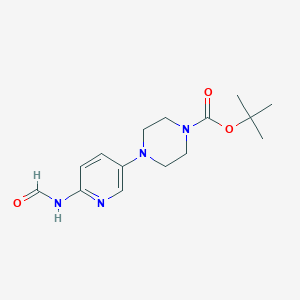
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride
Übersicht
Beschreibung
“1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1219957-15-9 . It has a molecular weight of 270.25 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” is 1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
As a piperazine derivative, “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” can be used both as a reagent and building block in several synthetic applications . It can act as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis
“1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” is a solid substance at room temperature .Wissenschaftliche Forschungsanwendungen
Bioprocessing
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride: is utilized in bioprocessing as a catalyst for biochemical reactions. Its role is crucial in the production of biopharmaceuticals, where it can help in the synthesis of complex molecules, often required in the creation of new drugs and therapies .
Cell Culture and Transfection
In cell culture and transfection, this compound serves as a reagent that can facilitate the delivery of DNA into cells. This is particularly important for genetic engineering research, where stable transfection is necessary for the study of gene function and protein expression .
Food and Beverage Lab Solutions
The compound finds its application in the food and beverage industry as well, where it’s used in analytical procedures to ensure quality control. It can act as a reagent in the detection of contaminants or as a standard in calibration processes .
Pharma and Biopharma
Within pharmaceutical and biopharmaceutical research, 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is employed as an intermediate in the synthesis of various therapeutic agents. Its chemical properties make it a valuable building block for medicinal chemistry .
Real-Time PCR
This chemical serves an important role in real-time PCR (Polymerase Chain Reaction) processes, which are essential for quantifying DNA and RNA samples. It may be used to improve the efficiency of the amplification reactions or as a component in the preparation of samples .
Semiconductor Analysis
In semiconductor analysis, the compound is used due to its catalytic properties, which can enhance the precision of etching and deposition processes. This is vital for the development of microelectronic devices, where exacting standards are required .
Wirkmechanismus
While the specific mechanism of action for “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” is not mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
The safety information for “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Eigenschaften
IUPAC Name |
1-methyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHYQURGDKJQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)

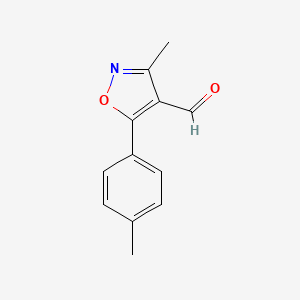
![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)
